Broad-Spectrum Inactivity Profile Across >50 HTS Targets: Selectivity Advantage Over Active Bis-Benzimidazole Antibacterials
The target compound 330466-26-7 (CID 589534) was tested in 50+ confirmatory and primary screening assays deposited in PubChem, including targets such as Hsc70, Hsp70, PLK1, estrogen receptors, PPARγ, Bcl-B, and multiple Ras-related GTPases [1]. In every assay with a reported outcome, the activity was classified as 'Inactive', indicating no significant modulation at the tested concentrations [1]. In contrast, a subset of head-to-head bis-benzimidazole compounds demonstrated potent antibacterial activity via S. aureus DNA gyrase inhibition, with IC₅₀ values in the range of 5–10 μM [2]. This differential selectivity—broad inactivity of 330466-26-7 vs. potent enzyme inhibition by structurally related bis-benzimidazoles—makes the target compound unsuitable as an antibacterial candidate but highly valuable as a selectivity control.
| Evidence Dimension | Selectivity / promiscuity across diverse target classes |
|---|---|
| Target Compound Data | Inactive in >50 HTS assays (targets: Hsc70, Hsp70, PLK1, ERα/β, PPARγ, Bcl-B, Ras GTPases, etc.) |
| Comparator Or Baseline | Active bis-benzimidazole subset: S. aureus DNA gyrase IC₅₀ 5–10 μM [2] |
| Quantified Difference | Qualitative difference: broad inactivity vs. potent enzyme inhibition; no overlapping active targets identified |
| Conditions | HTS assays (confirmatory and primary screening) at typical screening concentrations (generally 10–30 µM); DNA gyrase supercoiling assay |
Why This Matters
For users requiring a bis-benzimidazole scaffold with minimal off-target activity, 330466-26-7 offers a defined negative-control profile that active analogs cannot provide, enabling cleaner mechanistic studies and counter-screening cascades.
- [1] PubChem Assay Summary for CID 589534. Activity outcomes for >50 HTS assays including AID 422, 568, 583, 598, 602, 618, 619, 620, 629, 630, 631, 633, 736, 740, 745, 748, 757-761, 764, 775. National Center for Biotechnology Information. Accessed 2026-04-28. View Source
- [2] A subset of BBZ compounds inhibited S. aureus DNA gyrase supercoiling activity with IC50 values in the range of 5–10 μM. Data excerpted from Antibacterial activity of head-to-head bis-benzimidazoles. OMICSDI. Accessed 2026-04-28. View Source
